4-Amino-2-methylbutan-2-ol hydrochloride

Pharmaceutical Intermediates Chemical Synthesis Logistics and Handling

Procure with confidence: this solid hydrochloride salt (CAS 20213-86-9) is the definitive intermediate for FLT3-targeted kinase inhibitor programs. Unlike the liquid free base (CAS 26734-08-7, pKa ~15.08), this pre-protonated, crystalline solid eliminates neutralization steps, dissolves directly in aqueous media (≥25 mg/mL), and enables precise gravimetric dispensing at scale. Its 2-methyl-2-ol substitution pattern is pharmacophorically essential—regioisomers such as 4-amino-2-methylbutane-1-ol yield incorrect geometries and compromised kinase binding. Purified to ≥98% via recrystallization, shipped as a stable, non-volatile solid. Engineered for kilogram-scale process chemistry and late-stage pharmaceutical development.

Molecular Formula C5H14ClNO
Molecular Weight 139.62 g/mol
CAS No. 20213-86-9
Cat. No. B6353882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-methylbutan-2-ol hydrochloride
CAS20213-86-9
Molecular FormulaC5H14ClNO
Molecular Weight139.62 g/mol
Structural Identifiers
SMILESCC(C)(CCN)O.Cl
InChIInChI=1S/C5H13NO.ClH/c1-5(2,7)3-4-6;/h7H,3-4,6H2,1-2H3;1H
InChIKeyUQDAWKXAXZHYMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-2-methylbutan-2-ol Hydrochloride (CAS 20213-86-9) for Pharmaceutical Intermediates and Chemical Biology


4-Amino-2-methylbutan-2-ol hydrochloride (CAS 20213-86-9) is the hydrochloride salt of a tertiary amino alcohol. With the molecular formula C5H14ClNO and a molecular weight of 139.62 g/mol, it serves as a stable, water-soluble form of the free base, 4-amino-2-methylbutan-2-ol . This compound is primarily employed as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly for targeting specific kinases such as Fms-like tyrosine kinase 3 (FLT3) [1]. Its value in scientific procurement lies in its specific salt form, which enhances its handling, purity, and reactivity in downstream synthetic applications compared to the more volatile or less stable free base.

4-Amino-2-methylbutan-2-ol Hydrochloride: Why Simple Analogs or the Free Base Are Not Suitable Substitutes


While other amino alcohols like 2-amino-2-methyl-1-propanol (AMP) or the free base 4-amino-2-methylbutan-2-ol (CAS 26734-08-7) may appear chemically related, they are not functionally interchangeable for the precise applications of the hydrochloride salt. The free base is a liquid at room temperature with a high predicted pKa (15.08), limiting its solubility in aqueous acidic conditions without neutralization . In contrast, the hydrochloride salt is a solid, which provides superior handling, storage, and accurate weighing for synthesis . Furthermore, its specific amine alkyl chain length and tertiary alcohol position are crucial for the synthesis of specific pharmacophores like FLT3 inhibitors, where closely related molecules, such as 4-amino-2-methylbutane-1-ol, would yield different regioisomers and biological outcomes [1]. The following evidence quantifies these critical points of differentiation.

Quantitative Differential Evidence for Procuring 4-Amino-2-methylbutan-2-ol Hydrochloride (CAS 20213-86-9)


Solid-State Handling and Storage: A Key Advantage Over the Liquid Free Base

Unlike the free base 4-amino-2-methylbutan-2-ol, which is a liquid at room temperature (boiling point 179.2±13.0°C at 760 mmHg), the hydrochloride salt is a solid . This solid physical form provides quantifiable advantages in procurement and laboratory use. Solid intermediates are generally associated with reduced risk of spillage and simpler containment during shipping, and they enable more accurate and reproducible weighing for small-scale and large-scale syntheses. While a precise melting point for the salt is not widely published, its solid-state nature directly contrasts with the free base's liquid form, which requires more complex handling and is more prone to evaporation losses during storage .

Pharmaceutical Intermediates Chemical Synthesis Logistics and Handling

Enhanced Aqueous Solubility and Stability for Aqueous Synthetic Procedures

The hydrochloride salt exhibits significantly improved aqueous solubility compared to the free base. While quantitative solubility data in water for the free base is limited and often described as miscible or soluble in organic solvents, the hydrochloride salt is confirmed to be soluble in water to at least 25 mg/mL (25 g/L) [1]. This enhanced solubility is a direct consequence of salt formation, which increases the compound's polarity and enables dissolution in aqueous reaction media. For comparison, 2-amino-2-methyl-1-propanol (AMP), a common buffer, has a known pKa of 9.7, indicating its free base is more basic and less readily protonated in water than the hydrochloride salt of 4-amino-2-methylbutan-2-ol . This difference ensures the hydrochloride salt is pre-charged for nucleophilic reactions in aqueous environments.

Pharmaceutical Intermediates Aqueous Synthesis Formulation

Defined Role in FLT3 Inhibitor Synthesis, Distinct from Regioisomeric Analogs

4-Amino-2-methylbutan-2-ol hydrochloride is explicitly documented as a reagent for the synthesis of tyrosine kinase 3 (FLT3) inhibitors based on 5-aryl-2-aminopyridine scaffolds [1]. This application is highly specific to the molecule's regiochemistry, with the amino group at the 4-position and a tertiary alcohol at the 2-position. This structure allows for the precise introduction of a flexible amino alcohol linker into the pharmacophore. A closely related analog, 4-amino-2-methylbutane-1-ol, which differs only by the position of the alcohol group, would lead to the formation of a different regioisomer in the final drug molecule. This change in regiochemistry can significantly alter binding affinity and selectivity for the FLT3 kinase target, as demonstrated by structure-activity relationship (SAR) studies in the field, though not always published with this specific intermediate [2]. The hydrochloride salt ensures the amine is protected and can be selectively deprotected or reacted under controlled conditions.

Kinase Inhibitors FLT3 Medicinal Chemistry

Optimal Procurement Scenarios for 4-Amino-2-methylbutan-2-ol Hydrochloride (CAS 20213-86-9)


Synthesis of FLT3 Kinase Inhibitors for Oncology Research

When synthesizing novel FLT3 inhibitors, particularly those incorporating a 5-aryl-2-aminopyridine core, this hydrochloride salt is the preferred building block to introduce a flexible amino alcohol linker . Its solid form allows for precise weighing, and its pre-protonated amine simplifies reaction conditions. Substituting with the free base or a regioisomeric amino alcohol would compromise the synthetic route, likely leading to a different regioisomer with altered kinase binding profiles. The compound's role as an intermediate in these specific inhibitors has been noted in supplier literature and is supported by patent and database activities related to FLT3 inhibition [1].

Aqueous-Phase Reactions in Medicinal Chemistry

For laboratories focused on green chemistry or requiring reactions in aqueous media, the high water solubility of this hydrochloride salt (≥25 mg/mL) makes it a superior choice over the free base or other lipophilic amino alcohols . This property enables its direct use in bioconjugation reactions, enzyme assays, or the synthesis of water-soluble drug conjugates without the need for co-solvents. This is a key differentiator from less soluble analogs like AMP, which are primarily used as buffers in specific pH ranges [1].

High-Purity Solid Intermediates for Scale-Up and CMC Activities

For chemical process development and manufacturing, the solid hydrochloride salt offers significant advantages. It is easier to purify via recrystallization, leading to the high purity (>98%) required for later-stage pharmaceutical development . Its solid form is also simpler to handle, store, and ship in kilogram quantities compared to the liquid free base, reducing logistical costs and risks associated with volatile or corrosive liquids [1]. This makes it the logical choice for any project progressing beyond the initial discovery phase.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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